molecular formula C13H15NO4 B1141519 trans-3-(Cbz-amino)cyclobutanecarboxylic acid CAS No. 1217802-45-3

trans-3-(Cbz-amino)cyclobutanecarboxylic acid

Cat. No.: B1141519
CAS No.: 1217802-45-3
M. Wt: 249.266
InChI Key: OBTCPLYMKZBZTO-UHFFFAOYSA-N
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Description

trans-3-(Cbz-amino)cyclobutanecarboxylic acid: is a cyclic amino acid derivative with the chemical formula C₁₃H₁₅NO₄.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of benzyloxycarbonyl (Cbz) protection for the amino group, followed by cyclization and subsequent deprotection steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-3-(Cbz-amino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • cis-3-(Cbz-amino)cyclobutanecarboxylic acid
  • trans-4-(Cbz-amino)cyclobutanecarboxylic acid
  • trans-3-(Boc-amino)cyclobutanecarboxylic acid

Uniqueness: trans-3-(Cbz-amino)cyclobutanecarboxylic acid is unique due to its specific trans configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with biological targets, making it valuable in research and industrial applications .

Biological Activity

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a cyclic amino acid derivative notable for its unique structural properties and potential biological activities. With the chemical formula C₁₃H₁₅NO₄, this compound features a benzyloxycarbonyl (Cbz) protecting group on the amino functionality, which plays a significant role in its reactivity and biological interactions.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclobutane Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Nucleophilic Substitution : The amino group is introduced via nucleophilic substitution, where an appropriate amine reacts with the cyclobutane derivative.
  • Protection of the Amino Group : The Cbz group is added to protect the amino group during subsequent reactions.
  • Introduction of the Carboxylic Acid Group : This can be done through oxidation or hydrolysis reactions.

These synthetic routes are optimized for both laboratory and industrial production, ensuring high yield and purity of the final product .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's functional groups allow it to modulate enzyme activities and receptor binding, influencing several biochemical pathways and cellular processes .

Research Findings

Recent studies have highlighted several aspects of its biological activity:

  • Enzyme Interactions : The compound has been shown to participate in enzyme-substrate interactions, acting as a substrate or inhibitor in various biochemical reactions.
  • Receptor Binding : Its structural properties enable it to bind selectively to certain receptors, which may lead to therapeutic applications in drug design .
  • Potential Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial properties, although further studies are required to elucidate these effects .

Case Studies

  • Peptide Mimetic Studies : In studies focused on peptide mimetics, this compound was utilized to enhance the synthesis of cyclic peptides with improved biological activity. Modifications led to increased receptor selectivity and oral bioavailability in animal models .
  • Integrin Binding Studies : Research has demonstrated that cyclic peptides incorporating this compound can selectively bind to integrin subtypes associated with various cancers, suggesting potential applications in targeted cancer therapy and molecular imaging .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

CompoundConfigurationNotable Features
trans-3-(Boc-amino)cyclobutanecarboxylic acid TransUses a tert-butoxycarbonyl (Boc) protecting group
cis-3-(Cbz-amino)cyclobutanecarboxylic acid CisDifferent stereochemistry affects reactivity

The trans configuration provides distinct steric and electronic properties that enhance its reactivity compared to its cis counterpart .

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTCPLYMKZBZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212380-76-1
Record name rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid
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